molecular formula C5H5NO2S B13658639 Pyridine-2-sulfinic Acid

Pyridine-2-sulfinic Acid

Cat. No.: B13658639
M. Wt: 143.17 g/mol
InChI Key: PTYNSKRKVPMPAX-UHFFFAOYSA-N
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Description

Pyridine-2-sulfinic Acid is a chemical compound characterized by the presence of a pyridine ring and a sulfinic acid functional group. It is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of other compounds. The molecular formula of this compound is C5H5NO2S, and it is typically found as a white crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Pyridine-2-sulfinic Acid can be achieved through several synthetic routes. One common method involves the reaction of 2-alkyl pyridine chloride with sodium sulfite to produce alkyl pyridine-2-sodium sulfonate. This intermediate is then treated with chlorinating reagents to form alkyl pyridine-2-sulfonic acid chloride, which is subsequently converted to this compound through amination .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is designed to be efficient, with high yields and purity, and involves mild reaction conditions to ensure safety and convenience .

Chemical Reactions Analysis

Types of Reactions: Pyridine-2-sulfinic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfinic acid group, which can donate a proton and initiate chemical transformations .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride.

    Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as pyridine-2-sulfonic acid and its amides .

Mechanism of Action

The mechanism of action of Pyridine-2-sulfinic Acid involves its ability to donate a proton, which facilitates the formation of new chemical bonds and promotes the rearrangement of molecular structures. This proton donation can initiate and accelerate chemical transformations, making it a valuable reagent in various chemical processes .

Comparison with Similar Compounds

  • Pyridine-2-sulfonic Acid
  • 2-Pyridinesulfonyl Chloride
  • Pyridine-2-sulfonamide

Comparison: Pyridine-2-sulfinic Acid is unique due to its sulfinic acid functional group, which provides distinct reactivity compared to similar compounds like Pyridine-2-sulfonic Acid. While both compounds can undergo similar types of reactions, the presence of the sulfinic acid group in this compound allows for different reaction pathways and products .

Properties

Molecular Formula

C5H5NO2S

Molecular Weight

143.17 g/mol

IUPAC Name

pyridine-2-sulfinic acid

InChI

InChI=1S/C5H5NO2S/c7-9(8)5-3-1-2-4-6-5/h1-4H,(H,7,8)

InChI Key

PTYNSKRKVPMPAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)S(=O)O

Origin of Product

United States

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